molecular formula C49H54N8O8 B12413220 Velpatasvir-d7

Velpatasvir-d7

Cat. No.: B12413220
M. Wt: 890.0 g/mol
InChI Key: FHCUMDQMBHQXKK-IPEVNJPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velpatasvir-d7 is a deuterated form of Velpatasvir, a direct-acting antiviral agent used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus infection. Velpatasvir is an inhibitor of the non-structural protein 5A (NS5A), which is essential for viral replication and assembly. The deuterated form, this compound, contains seven deuterium atoms, which can enhance the pharmacokinetic properties of the compound by reducing its metabolic rate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Velpatasvir-d7 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a crucial part of the Velpatasvir structure.

    Introduction of Deuterium Atoms: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents.

    Coupling Reactions: Various coupling reactions are performed to assemble the different fragments of the molecule.

    Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.

    Use of Catalysts: Catalysts are used to enhance reaction rates and selectivity.

    Scale-Up: The process is scaled up using industrial reactors and equipment.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Velpatasvir-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of oxidized metabolites.

    Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.

    Substitution: Substitution reactions can take place, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Velpatasvir-d7 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Velpatasvir.

    Biology: Employed in biological studies to understand the interaction of Velpatasvir with viral proteins and host cells.

    Medicine: Used in clinical research to evaluate the efficacy and safety of Velpatasvir in treating hepatitis C virus infection.

    Industry: Applied in the pharmaceutical industry for the development and quality control of antiviral drugs.

Mechanism of Action

Velpatasvir-d7 exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is essential for viral replication and assembly. By binding to NS5A, this compound prevents the virus from replicating and assembling, thereby reducing the viral load in the infected individual. The molecular targets and pathways involved include the inhibition of viral RNA replication and the disruption of the viral replication complex.

Comparison with Similar Compounds

Similar Compounds

    Ledipasvir: Another NS5A inhibitor used in combination with Sofosbuvir for the treatment of hepatitis C virus infection.

    Daclatasvir: An NS5A inhibitor with a similar mechanism of action but different chemical structure.

    Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C virus infection.

Uniqueness of Velpatasvir-d7

This compound is unique due to the presence of deuterium atoms, which enhance its pharmacokinetic properties by reducing its metabolic rate. This can lead to improved efficacy and longer duration of action compared to non-deuterated analogs.

Biological Activity

Velpatasvir-d7, a deuterated form of velpatasvir, is a potent nonstructural protein 5A (NS5A) inhibitor primarily used in the treatment of hepatitis C virus (HCV). This article explores its biological activity, pharmacological properties, and clinical efficacy based on diverse research findings.

This compound is characterized by the following chemical properties:

PropertyDetail
CAS Number 2172676-02-5
Molecular Formula C₄₉H₄₇D₇N₈O₈
Molecular Weight 890.04 g/mol
Mechanism of Action NS5A inhibitor

This compound exhibits similar pharmacokinetic properties to its parent compound, velpatasvir, with modifications that may enhance its metabolic stability and bioavailability due to deuteration.

This compound functions by inhibiting the NS5A protein, which is crucial for the replication and assembly of HCV. The inhibition of this protein leads to a decrease in viral load and contributes to sustained virologic response (SVR) rates in treated patients .

Case Studies and Clinical Trials

  • Sofosbuvir-Velpatasvir Combination Therapy :
    • In a clinical trial involving patients with HCV genotypes 2 and 3, the combination of sofosbuvir and velpatasvir demonstrated remarkable efficacy. The sustained virologic response at 12 weeks post-treatment was 99% for genotype 2 and 95% for genotype 3 patients .
    • A case study reported a patient treated with sofosbuvir-velpatasvir who achieved undetectable HCV viral load after four weeks, maintaining this status for at least 12 weeks post-treatment .
  • Real-world Effectiveness :
    • An observational study assessed the effectiveness of the sofosbuvir/velpatasvir/voxilaprevir regimen in DAA-experienced patients. The overall SVR rates were high across all genotypes, with rates exceeding 90% for genotypes 1-4 .

Pharmacokinetics

This compound is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP2B6, CYP2C8, CYP3A4). Its pharmacokinetic profile suggests:

  • Protein Binding : >99.5%
  • Half-life : Approximately 15 hours
  • Excretion : Mainly through feces (94%) with minimal urinary excretion (0.4%) .

Safety Profile

The safety profile of this compound appears consistent with that of velpatasvir, with common adverse effects including fatigue, headache, nausea, and insomnia. These side effects are generally mild to moderate and comparable to placebo groups in clinical trials .

Properties

Molecular Formula

C49H54N8O8

Molecular Weight

890.0 g/mol

IUPAC Name

trideuteriomethyl N-[(2S)-2-deuterio-1-[(2S,5S)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2R)-2-phenyl-2-(trideuteriomethoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1/i5D3,6D3,41D

InChI Key

FHCUMDQMBHQXKK-IPEVNJPTSA-N

Isomeric SMILES

[2H][C@](C(C)C)(C(=O)N1[C@H](CC[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC([2H])([2H])[2H])COC)C)NC(=O)OC([2H])([2H])[2H]

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.